
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
描述
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone ring, a piperidine sulfonyl group, and a benzamide moiety, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Sulfonylation of Piperidine: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base to form the piperidin-1-ylsulfonyl group.
Formation of Benzamide: The final step involves coupling the benzamide moiety with the previously synthesized intermediate using amide bond formation techniques, such as using carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Synthesis of the Compound
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
- Introduction of the Sulfonamide Group : The pyridazine derivative is reacted with a sulfonyl chloride in the presence of a base.
- Final Amide Formation : The final step involves coupling the resulting sulfonamide with an appropriate amine to yield the target compound.
This multi-step synthesis highlights the compound's intricate structure, which includes a pyridazine ring, a sulfonamide group, and an aromatic amine.
Antibacterial Activity
Research indicates that compounds containing piperidine and sulfonamide moieties exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The sulfonamide group is particularly significant for its pharmacological potential related to enzyme inhibition. Studies have demonstrated that compounds with this functional group can inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes . The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urea cycle disorders.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of pyridazine derivatives. The compound has been evaluated for its ability to modulate cellular pathways involved in cancer proliferation . In vitro studies suggest that it may interfere with tumor growth by targeting specific oncogenic pathways.
Case Study: Antibacterial Screening
In a study evaluating the antibacterial efficacy of synthesized compounds similar to this compound, several derivatives were tested against common pathogens using disc diffusion methods. Results indicated strong activity against Salmonella typhi and moderate activity against other strains .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
A | S. aureus | 20 |
B | E. coli | 15 |
C | S. typhi | 25 |
Case Study: Enzyme Inhibition Assays
Another study focused on evaluating the enzyme inhibitory potential of this class of compounds, revealing significant inhibition rates for acetylcholinesterase:
Compound | IC50 (µM) |
---|---|
A | 10 |
B | 5 |
C | 15 |
These findings underscore the therapeutic promise of compounds like this compound in treating bacterial infections and neurodegenerative diseases.
作用机制
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the combination of its pyridazinone, piperidine sulfonyl, and benzamide moieties. This unique structure may confer specific biological activities and properties not found in similar compounds, making it a valuable molecule for further research and development.
生物活性
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyridazinone ring, an ethyl linker, a piperidine sulfonyl group, and a benzamide moiety. Its molecular formula is , with a molecular weight of 390.5 g/mol. This unique arrangement of functional groups is believed to contribute significantly to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₄O₄S |
Molecular Weight | 390.5 g/mol |
CAS Number | 1021219-00-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Inhibition of COX Enzymes
Research indicates that derivatives containing the pyridazinone structure exhibit significant COX inhibitory activity. For instance, compounds similar to this compound have been reported to show high selectivity for COX-2 over COX-1, which is desirable for reducing inflammation with fewer gastrointestinal side effects associated with non-selective inhibitors .
Anti-inflammatory and Analgesic Properties
In vitro assays have demonstrated that compounds with similar structures exhibit anti-inflammatory and analgesic effects. For example, studies involving synthesized derivatives showed up to 65% inhibition of edema in animal models at doses of 10 mg/kg, outperforming traditional NSAIDs like diclofenac .
Case Studies
A notable study investigated the synthesis and biological evaluation of pyridazinone derivatives, including this compound. The findings revealed that these compounds not only inhibited COX enzymes but also displayed significant analgesic efficacy in animal models, suggesting potential for clinical application in pain management .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance:
常见问题
Q. Basic: What are the critical steps in synthesizing N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can yield/purity be optimized?
The synthesis involves four key steps:
Pyridazinone ring formation via cyclization of precursors (e.g., hydrazine derivatives with diketones) .
Ethyl linker introduction through nucleophilic substitution or alkylation.
Piperidine sulfonylation using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane).
Amide bond formation via coupling reactions (e.g., EDC/HOBt-mediated activation).
Optimization strategies :
- Use high-purity intermediates to minimize side reactions.
- Employ automated reactors for precise temperature/pH control during sulfonylation (reduces byproducts) .
- Purify final products via column chromatography (DCM/MeOH gradients) or recrystallization .
Q. Basic: What structural features contribute to the compound’s biological activity?
The compound’s activity arises from:
- Pyridazinone core : Facilitates hydrogen bonding with enzyme active sites (e.g., acetylcholinesterase) .
- Piperidine sulfonyl group : Enhances solubility and modulates selectivity for targets like HDAC isoforms .
- Ethyl linker : Provides conformational flexibility for target engagement .
Key interactions :
- Sulfonamide groups interact with catalytic lysine residues in HDACs .
- Pyridazinone’s carbonyl oxygen participates in π-π stacking with aromatic residues in bacterial enzymes .
Q. Advanced: How does the compound’s HDAC inhibition mechanism compare to structural analogs, and what pharmacological advantages does it offer?
The compound (and its analogs like (S)-17b) exhibits class I HDAC selectivity via:
- Zinc chelation : The pyridazinone carbonyl and sulfonamide groups coordinate with Zn²⁺ in HDAC’s catalytic pocket .
- Hydrophobic interactions : The piperidine sulfonyl group binds to HDAC1/2-specific hydrophobic channels .
Pharmacological advantages :
- Oral bioavailability : Demonstrated in SKM-1 xenograft models with 60% plasma stability after 24 hours .
- Reduced hERG inhibition (IC₅₀ = 34.6 μM), lowering cardiac toxicity risk compared to pan-HDAC inhibitors .
Q. Advanced: How can contradictory data on enzyme inhibition (e.g., acetylcholinesterase vs. HDAC) be resolved?
Methodological considerations :
- Assay specificity : Use isoform-specific HDAC activity assays (e.g., fluorogenic substrates for HDAC1 vs. HDAC6) to rule off-target effects .
- Dose-response analysis : Compare IC₅₀ values (e.g., HDAC1 inhibition at 12 nM vs. acetylcholinesterase at 1.2 μM) to identify primary targets .
- Structural modeling : Overlay compound conformations in HDAC vs. acetylcholinesterase active sites to assess binding feasibility .
Q. Advanced: What strategies are recommended for SAR studies to enhance anticancer potency?
SAR optimization pathways :
Validation steps :
- In vitro screening : Test analogs against HDAC isoforms and cancer cell lines (e.g., SKM-1, MCF-7).
- In vivo PK/PD : Assess oral bioavailability and tumor regression in xenograft models .
Q. Basic: What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm amide bond formation (δ 7.5–8.5 ppm for aromatic protons) and pyridazinone ring integrity .
- HPLC-MS : Verify purity (>95%) and molecular weight (C₁₈H₂₂N₄O₄S: [M+H]+ = 397.15) .
- X-ray crystallography : Resolve conformational flexibility of the ethyl linker .
Q. Advanced: How does the compound’s pharmacokinetic profile influence dosing in preclinical models?
Key PK parameters (from (S)-17b analog) :
- Cmax : 1.2 μM (oral dose: 50 mg/kg) .
- t₁/₂ : 6.7 hours in mice, enabling once-daily dosing.
- Metabolic stability : Minimal CYP3A4/2D6 inhibition (<20% at 10 μM) .
Dosing strategy :
- Acute studies : 25–100 mg/kg/day for 14 days to assess efficacy/toxicity balance.
- Chronic studies : Monitor liver enzymes (ALT/AST) due to sulfonamide hepatotoxicity risk .
Q. Advanced: What computational tools are suitable for predicting off-target interactions?
- Molecular docking (AutoDock Vina) : Screen against >500 kinases and GPCRs to identify off-targets (e.g., EGFR, CXCR3) .
- MD simulations (GROMACS) : Assess binding stability (>20 ns simulations) to HDAC1 vs. acetylcholinesterase .
- QSAR models : Predict ADMET properties (e.g., BBB permeability: logBB = -1.2, indicating limited CNS penetration) .
属性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c23-17-5-4-10-20-22(17)14-11-19-18(24)15-6-8-16(9-7-15)27(25,26)21-12-2-1-3-13-21/h4-10H,1-3,11-14H2,(H,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZQHZRLGJJQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。